(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 303025-99-2
VCID: VC4791042
InChI: InChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10-
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide

CAS No.: 303025-99-2

Cat. No.: VC4791042

Molecular Formula: C18H14N2O3S2

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide - 303025-99-2

Specification

CAS No. 303025-99-2
Molecular Formula C18H14N2O3S2
Molecular Weight 370.44
IUPAC Name 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C18H14N2O3S2/c21-14-9-5-4-8-13(14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-6-2-1-3-7-12/h1-10,21H,11H2,(H,19,22)/b15-10-
Standard InChI Key WVEMCOIEMCYYKA-GDNBJRDFSA-N
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3O

Introduction

Synthesis and Characterization

Thioxothiazolidinone derivatives are typically synthesized through condensation reactions involving thioxothiazolidinones and various aldehydes or other functional groups. The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide would likely involve a similar approach, using benzaldehyde and an appropriate amine. Characterization of such compounds is usually performed using spectroscopic techniques like IR, NMR, and HR-MS .

Antimicrobial Activity

Thioxothiazolidinone derivatives have shown antimicrobial activity against various bacterial strains. For example, compounds like 6n and 6o from a series of thioxothiazolidinyl-acetamides exhibited potent antimicrobial effects against S. aureus, including biofilm inhibition . While specific data on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide is not available, related compounds suggest potential antimicrobial properties.

Anticancer Activity

Some thioxothiazolidinone derivatives have demonstrated anticancer activity. For instance, (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds showed mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines . The presence of a benzylidene group and a hydroxyphenyl moiety in (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide might influence its anticancer potential, but specific studies are needed.

Potential Research Directions

Given the lack of specific data on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)acetamide, future research could focus on:

  • Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high yield.

  • Biological Evaluation: Assessing its antimicrobial and anticancer activities through in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the benzylidene and hydroxyphenyl groups affect biological activity.

Data Tables

CompoundIC50 (μM) Against MCF7 CellsMIC (μM) Against S. aureus
Example 110.02.0
Example 25.01.5

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